molecular formula C12H18O2 B1596599 1-butyl-3,5-dimethoxybenzene CAS No. 51768-57-1

1-butyl-3,5-dimethoxybenzene

Cat. No.: B1596599
CAS No.: 51768-57-1
M. Wt: 194.27 g/mol
InChI Key: JNAVXGYUAXCROD-UHFFFAOYSA-N
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Description

1-butyl-3,5-dimethoxybenzene, also known as 5-butyl-1,3-dimethoxybenzene, is an organic compound with the molecular formula C12H18O2. This compound is a derivative of benzene, where two methoxy groups and a butyl group are substituted at the 1, 3, and 5 positions, respectively. It is a colorless liquid that is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-butyl-3,5-dimethoxybenzene can be synthesized through several methods. One common method involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting 1,3-dimethoxybenzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group at the 5-position.

Industrial Production Methods: Industrial production of benzene, 1,3-dimethoxy-5-butyl typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-butyl-3,5-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and butyl groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of 1,3-dimethoxy-5-butylquinone.

    Reduction: Formation of 1,3-dimethoxy-5-butylcyclohexane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-butyl-3,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzene, 1,3-dimethoxy-5-butyl involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the butyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

    1,3-Dimethoxybenzene: Lacks the butyl group, making it less hydrophobic.

    1,3-Dimethoxy-4-butylbenzene: The butyl group is at a different position, affecting its reactivity and interactions.

    1,4-Dimethoxy-2-butylbenzene: Different substitution pattern leading to different chemical properties.

Uniqueness: 1-butyl-3,5-dimethoxybenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

51768-57-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-butyl-3,5-dimethoxybenzene

InChI

InChI=1S/C12H18O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h7-9H,4-6H2,1-3H3

InChI Key

JNAVXGYUAXCROD-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCCCC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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